![molecular formula C14H17N3O2S B2783590 5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-35-7](/img/structure/B2783590.png)
5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings . The molecule also contains a sulfonyl group (-SO2-) and a 3-methylbenzyl group, which are attached to the pyrazolo[1,5-a]pyrazine core .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the benzylic position in the 3-methylbenzyl group could be particularly reactive . The sulfonyl group might also participate in certain reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, solubility, and reactivity .
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups or pyrazine derivatives .
Mode of Action
Based on its structure, it can be inferred that the sulfonyl group might play a crucial role in binding to the target protein or enzyme, while the pyrazine ring could be involved in π-π stacking interactions with aromatic amino acids in the target .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.
Pharmacokinetics
For instance, the sulfonyl group might enhance the compound’s water solubility, potentially improving its absorption and distribution .
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , it might influence the synthesis of various bioactive compounds, potentially leading to diverse cellular effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its interaction with its targets .
Future Directions
properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-12-3-2-4-13(9-12)11-20(18,19)16-7-8-17-14(10-16)5-6-15-17/h2-6,9H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPIZPTKPYINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.